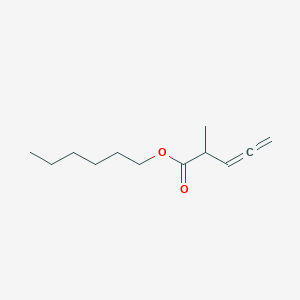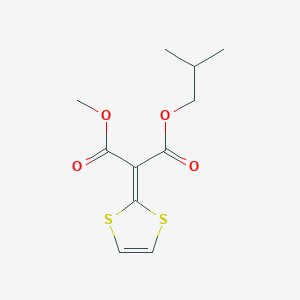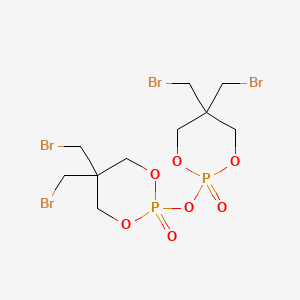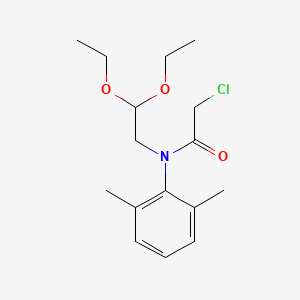![molecular formula C9H7F3N2O2 B14606299 Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- CAS No. 58825-60-8](/img/structure/B14606299.png)
Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- is a chemical compound with the molecular formula C_9H_7F_3N_2O_2 It is known for its unique structure, which includes a trifluoromethyl group and a phenylamino carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- typically involves the reaction of 2,2,2-trifluoroacetamide with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst or base to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the phenylamino carbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides or related derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and phenylamino carbonyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- Acetamide, 2,2,2-trifluoro-N-phenyl-
- Acetamide, 2,2,2-trifluoro-N-methyl-
- Acetamide, 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)-
Comparison:
- Acetamide, 2,2,2-trifluoro-N-phenyl- : Similar structure but lacks the phenylamino carbonyl group, which may result in different chemical reactivity and biological activity.
- Acetamide, 2,2,2-trifluoro-N-methyl- : Contains a methyl group instead of the phenylamino carbonyl group, leading to differences in steric and electronic properties.
- Acetamide, 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)- : Features an additional trifluoroacetyl group, which can significantly alter its chemical behavior and potential applications.
Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
58825-60-8 |
|---|---|
Molekularformel |
C9H7F3N2O2 |
Molekulargewicht |
232.16 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)7(15)14-8(16)13-6-4-2-1-3-5-6/h1-5H,(H2,13,14,15,16) |
InChI-Schlüssel |
JTFRVLPGYMSEHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-Hydroxy-N'-[(E)phenylmethylene]benzenecarbohydrazonamide](/img/structure/B14606264.png)

![1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14606278.png)

![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)



